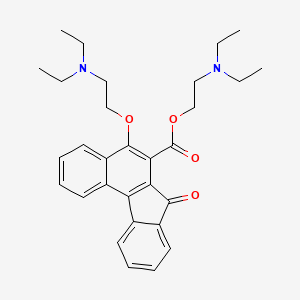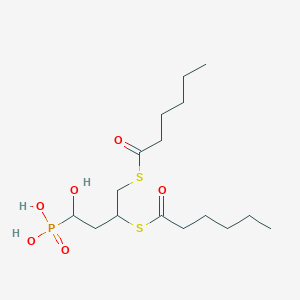
1,2,3-Benzothiadiazol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,3-Benzothiadiazole derivatives involves diverse methodologies, reflecting the compound's versatility in chemical reactions. For instance, reactions with hydrazonoyl halides have been employed for synthesizing various heterocyclic derivatives, including 1,4-Benzothiazine, showcasing the adaptability of this compound in synthetic chemistry (Hassan & Abdelhamid, 1997). Additionally, the use of molecular iodine has been explored for the divergent synthesis of benzimidazoles and benzothiazoles, revealing the compound's ability to undergo oxidative cyclization, forming new C-N and S-N bonds at ambient temperatures (Naresh, Kant, & Narender, 2014).
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
BT und seine Derivate sind wichtige Akzeptor-Einheiten, die bei der Entwicklung von photolumineszierenden Verbindungen verwendet werden. Sie sind für die molekulare Konstruktion von organischen Leuchtdioden anwendbar {svg_1}. Die starke Elektronenakzeptor-Fähigkeit von BT verbessert die elektronischen Eigenschaften der resultierenden organischen Materialien {svg_2}.
Organische Solarzellen
BT-Derivate werden auch bei der Konstruktion von organischen Solarzellen verwendet {svg_3}. Die Elektronenakzeptor-Fähigkeit von BT kann die Leistung dieser Solarzellen verbessern {svg_4}.
Organische Feldeffekttransistoren
Im Bereich der Elektronik werden BT-Derivate bei der Konstruktion von organischen Feldeffekttransistoren verwendet {svg_5}. Der BT-Kern kann die elektronischen Eigenschaften dieser Transistoren verbessern {svg_6}.
Photolumineszente Verbindungen
BT ist einer der wichtigsten Kerne, die in der Chemie von photolumineszenten Verbindungen verwendet werden {svg_7}. Es ist anwendbar für Lichttechnik und die Gestaltung und Anwendung dieser Derivate in molekularen organischen elektronischen Geräten {svg_8}.
Optoelektronische Anwendungen
BT-Derivate haben aufgrund ihrer einstellbaren optoelektronischen Eigenschaften besonderes Interesse bei Forschern gefunden. Sie können in Feldeffekttransistoren, Sensoren, Leuchtdioden oder Photovoltaikzellen eingesetzt werden {svg_9}.
Bandlückenkontrolle in Halbleitern
Das „Donor-Akzeptor“-Strukturmotiv in organischen Halbleitern verwendet oft BT als Elektronenakzeptor-Einheit. Dieser Ansatz hilft, die Bandlückenbreite der Halbleiter zu kontrollieren {svg_10}.
Wirkmechanismus
Target of Action
1,2,3-Benzothiadiazole is a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole . It has been claimed to synergize insecticides and has found significant use as the fungicide acibenzolar-S-methyl . .
Mode of Action
The molecule is planar with N-N and S-N distances indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system . It is much less nucleophilic than naphthalene . Alkylation reactions give exclusively the 3-amino quaternary salt . .
Pharmacokinetics
It is known that the compound is a colorless solid and is soluble in organic solvents .
Result of Action
It is known that the compound has been claimed to synergize insecticides and is used as a fungicide , suggesting that it may have effects on insect and fungal cells.
Safety and Hazards
Zukünftige Richtungen
1,2,3-Benzothiadiazole has been claimed to synergise insecticides including dicrotophos but has not been commercialised for that application . The only derivative to have found significant use is the fungicide acibenzolar-S-methyl . Future research may focus on the development of reliable and sensitive methods for the detection of gossypol in various media .
Eigenschaften
IUPAC Name |
1,2,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQJDLTXOVEEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181747 | |
| Record name | Benzo-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
273-77-8 | |
| Record name | 1,2,3-Benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo-1,2,3-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 273-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-benzothiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-Benzothiadiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PA3EL3RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2,3-benzothiadiazole?
A1: 1,2,3-Benzothiadiazole has the molecular formula C6H4N2S and a molecular weight of 136.18 g/mol.
Q2: How is the structure of 1,2,3-benzothiadiazole confirmed?
A: The structure of 1,2,3-benzothiadiazole has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed analysis of the 1H NMR spectrum, including chemical shifts and coupling constants, is provided in the literature. []
Q3: How do structural modifications of 1,2,3-benzothiadiazole affect its biological activity?
A: Introducing substituents on the benzene ring of 1,2,3-benzothiadiazole can significantly alter its biological activity. For example, studies have shown that 6-chloro-1,2,3-benzothiadiazole effectively inhibits NADH oxidase in beef heart submitochondrial particles, while other substituted derivatives exhibit varying degrees of inhibition. []
Q4: Does the position of substituents on the 1,2,3-benzothiadiazole ring influence its activity?
A: Yes, the position of substituents plays a crucial role. Research on halogeno-1,2,3-benzothiadiazoles revealed that both the type of halogen and its position on the ring affect the products formed during nucleophilic substitution reactions. []
Q5: Is there evidence that the isomeric structure of benzothiadiazole influences its properties?
A: Research suggests that isomerization of 2,1,3-benzothiadiazole to 1,2,3-benzothiadiazole can significantly impact the photoelectric properties of polymers incorporating these units. This isomerization can lead to enhanced extinction coefficients, downshifted HOMO energy levels, and improved backbone coplanarity, influencing polymer performance in organic solar cells. []
Q6: How does 1,2,3-benzothiadiazole react with radicals?
A: 1,2,3-Benzothiadiazole readily reacts with both aryl and alkyl radicals. For instance, its reaction with phenyl radicals generates a range of sulfur-containing compounds like diphenyl sulphide, dibenzothiophen, and thianthrene, suggesting an initial attack of the radical at the sulfur atom. [, ]
Q7: Can 1,2,3-benzothiadiazole act as a spin trap for triplet carbenes?
A: Studies indicate that 1,2,3-benzothiadiazole can function as an effective spin trap for triplet diphenylcarbene, preventing its interconversion with the singlet state. This interaction leads to the formation of compounds such as 9-phenylthioxanthen and thianthrene. []
Q8: What is the role of the 1,2,3-benzothiadiazole unit in photocatalytic hydrogen production?
A: Incorporating 1,2,3-benzothiadiazole into organic polymer photocatalysts, such as poly(9,9-dioctylfluorene-alt-1,2,3-benzothiadiazole) (PFBT), has been shown to enhance photocatalytic hydrogen production. The benzothiadiazole unit's ability to rapidly react with protons, particularly under acidic conditions, plays a crucial role in this process. []
Q9: Does 1,2,3-benzothiadiazole exhibit any biological activity?
A: Yes, certain derivatives of 1,2,3-benzothiadiazole display notable biological activities. For example, 6-chloro-1,2,3-benzothiadiazole inhibits ADP phosphorylation and calcium transport in rat liver mitochondria, particularly when energy is derived from NAD-linked substrate oxidation. []
Q10: Are there any agricultural applications of 1,2,3-benzothiadiazole derivatives?
A: Yes, certain derivatives like 1,2,3-benzothiadiazole-7-carbothioic acid S-methyl ester (acibenzolar-S-methyl or ASM) are recognized for their ability to induce systemic acquired resistance in plants. ASM has been shown to be effective against various plant diseases, including cucurbit chlorotic yellows virus in melon and rhizomania in sugar beet. [, , ]
Q11: Can 1,2,3-benzothiadiazole derivatives be used to control molluscan pests?
A: Research suggests that menadione sodium bisulphite (MSB), a plant defense activator, may indirectly contribute to repelling molluscan pests. MSB-treated tomato plants exhibited downregulation of terpene volatile genes, potentially making them less attractive to herbivores. []
Q12: What are the common synthetic approaches to 1,2,3-benzothiadiazoles?
A: A simplified synthesis of 1,2,3-benzothiadiazoles involves diazotizing benzothiazathiolium salts, obtained from the reaction of sulfur monochloride with aromatic amines (Herz reaction). []
Q13: How can 1,2,3-benzothiadiazole be analytically determined in environmental samples?
A: Square wave adsorptive stripping voltammetry using a hanging mercury drop electrode has been successfully employed to determine acibenzolar-S-methyl (ASM) in environmental samples like tap water, river water, and soil. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![azane;[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] hydrogen sulfate](/img/structure/B1199799.png)
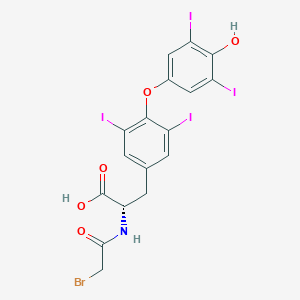
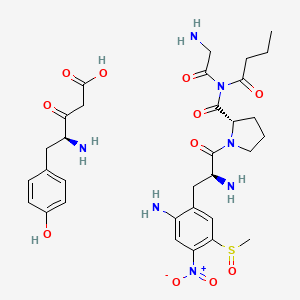

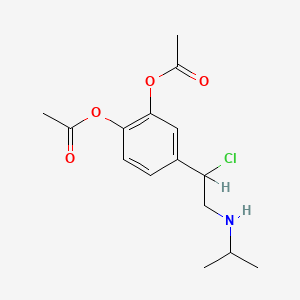


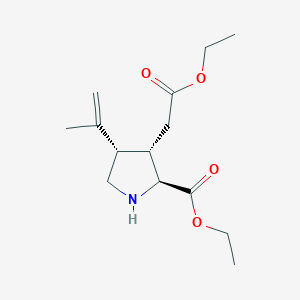
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)
